2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2S/c25-18-8-5-9-19(26)17(18)14-31-24-27-12-13-28(24)23(29)22-15-6-1-3-10-20(15)30-21-11-4-2-7-16(21)22/h1-11,22H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTHESNQIVNFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the chloro-fluorophenyl and xanthene groups. Common synthetic routes may involve:
Formation of the dihydroimidazole ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the chloro-fluorophenyl group: This step may involve nucleophilic substitution reactions using chloro-fluorobenzyl halides.
Attachment of the xanthene moiety: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro-fluorophenyl group can be reduced to the corresponding phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapeutics:
- Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. It operates through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), HCT-116 (colorectal), and MCF-7 (breast) cells, with IC50 values indicating effective concentrations for therapeutic use .
-
Case Studies :
- A study evaluating the anticancer activity of similar compounds reported an average growth inhibition rate of 12.53% across multiple cancer cell lines, suggesting that the compound may possess comparable efficacy .
- Another investigation into novel derivatives indicated that modifications to the imidazole structure could enhance cytotoxicity while reducing toxicity to non-tumor cells, highlighting the importance of structural optimization in drug design .
Synthesis Techniques
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole involves several chemical reactions:
- Starting Materials : The synthesis typically begins with commercially available xanthene derivatives and imidazole precursors.
- Key Reactions : The introduction of the sulfanyl group is crucial and can be achieved through nucleophilic substitution reactions. The chlorinated phenyl group is introduced via electrophilic aromatic substitution.
Pharmacological Insights
The pharmacological profile of this compound suggests it could serve as a lead compound for developing new anticancer agents. Various studies have assessed its drug-like properties using computational models, indicating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics .
Potential Applications Beyond Oncology
While significant attention has been given to its anticancer properties, the compound's structural features may also lend themselves to other therapeutic areas:
- Antimicrobial Activity : Similar compounds have shown promise in combating bacterial infections. Future research could explore this aspect further.
- Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, there is potential for exploring this compound in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The chloro-fluorophenyl group may interact with enzymes or receptors, modulating their activity. The dihydroimidazole ring and xanthene moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Variations in Phenylmethylsulfanyl Imidazoles
The closest analogs differ in the substitution pattern on the phenyl ring or the absence of the xanthene group:
Key Observations :
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : The crystal structure of a related compound, [2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline]-fumarate , reveals intermolecular hydrogen bonds between the imidazole NH and fumarate carboxylate groups, stabilizing the lattice .
- Graph Set Analysis : Hydrogen-bonding patterns in imidazoles often follow Etter’s rules , with common motifs like $ \text{R}_2^2(8) $ rings observed in dihydroimidazole derivatives . The xanthene group may disrupt such patterns due to its planar rigidity.
Stability and Commercial Availability
- The base compound 2-([(2-chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole (CAS 913689-07-3) is listed as discontinued in commercial catalogs, possibly due to synthesis challenges or stability issues .
- The xanthene-containing derivative (CAS 919707-23-6) may face similar discontinuation risks, though its enhanced aromatic system could improve shelf-life compared to alkyl-substituted analogs.
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is a synthetic chemical with a complex structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of functional groups that may contribute to its biological effects. The structure includes a xanthene moiety, which is known for various pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing similar structural motifs often exhibit significant biological activities, including:
- Antiviral Activity : Compounds with chlorofluorophenyl groups have shown promise against viral infections, particularly HIV. Studies suggest that similar compounds can inhibit HIV-1 replication effectively, demonstrating the potential for this compound in antiviral therapy .
- Antimicrobial Properties : The presence of sulfur and imidazole rings in the structure may enhance antimicrobial activity. Compounds with similar configurations have been reported to exhibit activity against various bacterial strains .
- Anticancer Potential : The imidazole derivatives are frequently investigated for their anticancer properties. Preliminary studies suggest that modifications in the imidazole ring can lead to enhanced cytotoxicity against cancer cell lines .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV-1 | |
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Cytotoxic effects on cancer cells |
Case Studies
-
Antiviral Efficacy Against HIV-1 :
A study exploring the effects of structurally related compounds on HIV-1 showed that the introduction of a 2-chloro-6-fluorophenyl group significantly improved antiviral activity, with IC50 values in the low nanomolar range. This suggests that similar modifications in our compound could yield comparable results . -
Antimicrobial Testing :
In vitro tests demonstrated that compounds with sulfur-containing moieties exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the disruption of bacterial cell membranes . -
Cytotoxicity in Cancer Cells :
Research involving derivatives of imidazole indicated that certain substitutions could lead to enhanced cytotoxicity in various cancer cell lines, including breast and lung cancer models. The mechanism was proposed to involve apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this imidazole derivative, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via multicomponent reactions (MCRs) or stepwise functionalization of the imidazole core. For example, highlights analogous imidazole derivatives synthesized using cyclocondensation of aldehydes, amines, and thioureas under reflux with acetic acid as a catalyst. Key considerations include:
- Temperature control to avoid decomposition of the xanthene-carbonyl group.
- Use of anhydrous conditions to prevent hydrolysis of the sulfanyl group.
- Purification via column chromatography or recrystallization to isolate the product from byproducts .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Critical safety measures include:
- Storage : In a dry, ventilated area, protected from light and moisture to prevent degradation (as per guidelines for structurally similar compounds in and ).
- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Emergency Response : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?
- Answer : Standard methods include:
- NMR Spectroscopy : To confirm substituent positions (e.g., fluorophenyl and xanthene groups).
- Mass Spectrometry (MS) : For molecular weight validation.
- HPLC : To assess purity, especially for intermediates prone to byproduct formation .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL, ORTEP-3) resolve challenges in determining this compound’s crystal structure?
- Answer :
- SHELXL ( ): Used for refining high-resolution crystallographic data, particularly for handling twinned crystals or disorder in the sulfanyl or xanthene moieties.
- ORTEP-3 ( ): Provides graphical visualization of thermal ellipsoids to assess positional uncertainty in heavy atoms (e.g., chlorine or fluorine).
- Best Practice : Combine with hydrogen-bonding analysis ( ) to validate intermolecular interactions .
Q. What computational strategies are effective for modeling this compound’s interactions in supramolecular systems?
- Answer :
- Density Functional Theory (DFT) : To predict electronic properties of the fluorophenyl and xanthene groups.
- Molecular Dynamics (MD) : For simulating solvent interactions or aggregation behavior.
- COMSOL Multiphysics Integration (): Couples AI-driven parameter optimization with thermodynamic simulations for reaction pathway predictions .
Q. How should researchers address discrepancies between experimental and theoretical data (e.g., unexpected reactivity or spectral anomalies)?
- Answer : Follow a systematic approach:
Replicate Experiments : Confirm reproducibility under controlled conditions.
Cross-Validate Methods : Compare NMR/MS data with computational predictions (e.g., ChemDraw simulations).
Theoretical Reassessment : Re-examine assumptions in the conceptual framework ( ) or adjust force-field parameters in MD simulations .
Q. What role does hydrogen-bonding graph set analysis ( ) play in understanding this compound’s crystal packing?
- Answer : The compound’s imidazole and xanthene groups can act as hydrogen-bond donors/acceptors. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings or C(6) chains, which stabilize the lattice. This is critical for predicting solubility and polymorphism .
Q. How can this compound’s study align with broader theoretical frameworks in chemical biology or materials science?
- Answer :
- Chemical Biology : Investigate its potential as a protease inhibitor via molecular docking studies, leveraging imidazole’s metal-coordination properties.
- Materials Science : Explore its fluorescence properties (xanthene moiety) for OLED applications, guided by structure-property relationship models ( ) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
